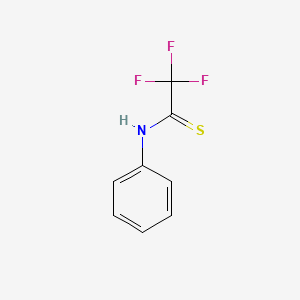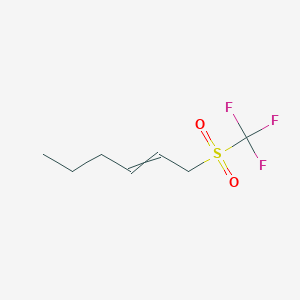
4,4'-Sulfonylbis(tetrafluorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis(tetrafluorophenol) is an organic compound characterized by the presence of two tetrafluorophenol groups connected by a sulfonyl group. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of fluorine atoms enhances its stability and reactivity, making it a compound of interest in advanced material science and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(tetrafluorophenol) typically involves the reaction of tetrafluorophenol with a sulfonyl chloride derivative. One common method includes the use of 4,4’-dichlorodiphenyl sulfone as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is heated to promote the formation of the desired product, followed by purification steps to isolate 4,4’-Sulfonylbis(tetrafluorophenol).
Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonylbis(tetrafluorophenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, including crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonylbis(tetrafluorophenol) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction Reactions: The sulfonyl group can undergo redox reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: The phenolic groups can engage in condensation reactions with aldehydes and ketones to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Condensation: Acid catalysts such as sulfuric acid or hydrochloric acid are often used.
Major Products: The major products formed from these reactions include various substituted phenols, sulfonates, and complex aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Sulfonylbis(tetrafluorophenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of advanced materials, including polymers and resins.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and diagnostic tools.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and high-performance materials.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(tetrafluorophenol) involves its ability to interact with various molecular targets through its phenolic and sulfonyl groups. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfonyl group can form strong interactions with nucleophiles, while the phenolic groups can engage in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
4,4’-Sulfonylbis(phenol):
4,4’-Sulfonylbis(2-nitrophenol): This compound contains nitro groups instead of fluorine, leading to distinct reactivity and applications.
Uniqueness: 4,4’-Sulfonylbis(tetrafluorophenol) is unique due to the presence of tetrafluorophenol groups, which impart enhanced stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and advanced chemical synthesis.
Properties
CAS No. |
61907-53-7 |
|---|---|
Molecular Formula |
C12H2F8O4S |
Molecular Weight |
394.20 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H2F8O4S/c13-1-5(17)11(6(18)2(14)9(1)21)25(23,24)12-7(19)3(15)10(22)4(16)8(12)20/h21-22H |
InChI Key |
MFQFQJBDURUEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)O)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)







![4-Propylphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14557242.png)
![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)
